molecular formula C19H23N3O4S B2769818 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one CAS No. 851129-75-4

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one

Katalognummer: B2769818
CAS-Nummer: 851129-75-4
Molekulargewicht: 389.47
InChI-Schlüssel: GNYOUHWUDGSUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxadiazole ring, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.

    Formation of the Piperidine Ring: The final step involves the reaction of the thioacetylated oxadiazole with 2-ethylpiperidine under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzodioxin or oxadiazole rings.

    Reduction: Reduced forms of the oxadiazole or thioacetyl groups.

    Substitution: Substituted derivatives at the benzodioxin or piperidine rings.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with various biomolecules.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: A simpler compound with a benzodioxin ring and an ethanone group.

    2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains a benzodioxin ring and an amine group.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A sulfonamide derivative with a benzodioxin ring.

Uniqueness: 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Biologische Aktivität

The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a 1,4-benzodioxane moiety known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer effects. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O3SC_{19}H_{24}N_4O_3S, and it features several functional groups that contribute to its biological activity. The presence of the 1,3,4-oxadiazol ring and the sulfanyl group are particularly noteworthy as they are often associated with enhanced biological interactions.

Enzyme Inhibition

Recent studies have investigated the compound's inhibitory effects on various enzymes relevant to disease states such as diabetes and Alzheimer's disease:

  • Acetylcholinesterase (AChE) Inhibition :
    • The compound demonstrated significant inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease. In vitro studies reported an IC50 value of approximately 46.42 µM, indicating potent activity comparable to established inhibitors like physostigmine .
  • α-Glucosidase Inhibition :
    • The compound also exhibited substantial inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential use in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .
  • Butyrylcholinesterase (BChE) Inhibition :
    • Additional studies indicated moderate inhibition of BChE, further supporting its relevance in neurodegenerative disorders .

The biological activity of this compound can be attributed to its ability to interact with the active sites of target enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Molecular docking studies have provided insights into the binding affinities and orientations of the compound within the enzyme active sites, confirming its potential as a lead compound for drug development .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Anti-Diabetic Activity :
    • A related study demonstrated that derivatives of benzodioxane exhibited significant reductions in blood glucose levels in diabetic animal models when administered at specific dosages over a defined period .
  • Neuroprotective Effects :
    • Compounds with similar structural motifs have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro, suggesting that this compound may also offer neuroprotective benefits .

Eigenschaften

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-14-5-3-4-8-22(14)17(23)12-27-19-21-20-18(26-19)13-6-7-15-16(11-13)25-10-9-24-15/h6-7,11,14H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYOUHWUDGSUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.